Dimethyl 3-methylhexanedioate

Description

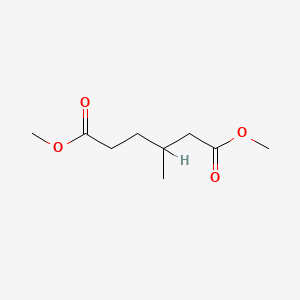

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-methylhexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-7(6-9(11)13-3)4-5-8(10)12-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUQYONBQJFBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334670 | |

| Record name | Dimethyl 3-methylhexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54576-13-5 | |

| Record name | Dimethyl 3-methylhexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Reaction Pathways of Dimethyl 3 Methylhexanedioate

Established Synthetic Routes to Branched Hexanedioate Diesters

The synthesis of branched hexanedioate diesters like Dimethyl 3-methylhexanedioate has traditionally relied on methods that offer control over the carbon skeleton and stereochemistry. These routes are foundational to understanding the complexities of producing such molecules.

Enantioselective Synthesis Approaches for Chiral Methyl Hexanedioate Derivatives

Achieving enantioselectivity in the synthesis of chiral methyl hexanedioate derivatives is a critical area of research, driven by the demand for enantiopure compounds in various applications. While specific methods for this compound are not extensively documented, several established strategies for related chiral molecules can be applied.

One prominent approach is the use of chiral auxiliaries . These are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. For instance, oxazolidinones, popularized by David Evans, can be acylated and then subjected to diastereoselective alkylation reactions. After the desired stereocenter is set, the auxiliary can be cleaved and recovered. This method offers a predictable and reliable way to introduce chirality.

Another powerful technique is enzymatic resolution . Lipases, for example, are widely used for the kinetic resolution of racemic alcohols or the hydrolysis of their corresponding esters. nih.govpolimi.itnih.govmdpi.com In the context of 3-methylhexanedioic acid, a racemic mixture could potentially be resolved by selective esterification or hydrolysis catalyzed by a lipase (B570770), yielding an enantiomerically enriched acid or ester. For example, Novozym 435, a commercially available immobilized lipase B from Candida antarctica, has been successfully used in the kinetic resolution of various chiral carboxylic acids and alcohols.

Asymmetric Michael additions also present a viable route. hbni.ac.inresearchgate.netrsc.orgmdpi.com The synthesis could be designed to involve the conjugate addition of a methyl-containing nucleophile to an appropriate α,β-unsaturated ester acceptor in the presence of a chiral catalyst. Organocatalysts, such as chiral amines or thioureas, have proven effective in promoting highly enantioselective Michael additions.

Finally, the chiral pool provides a source of enantiomerically pure starting materials. nih.gov A suitable terpene or other natural product with the correct stereochemistry at the methyl-bearing carbon could potentially be elaborated into the target molecule through a series of well-established chemical transformations.

Table 1: Comparison of Enantioselective Synthesis Approaches

| Method | Description | Advantages | Disadvantages |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective reactions. | High diastereoselectivity, predictable stereochemical outcome, auxiliary can be recycled. | Requires additional steps for attachment and removal of the auxiliary. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield of 50% for the desired enantiomer, requires screening of enzymes. |

| Asymmetric Michael Addition | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound using a chiral catalyst. | Catalytic amount of chiral source, high enantioselectivities can be achieved. | Catalyst development can be complex, optimization of reaction conditions is often required. |

| Chiral Pool Synthesis | Utilization of naturally occurring, enantiomerically pure starting materials. | Readily available starting materials with defined stereochemistry. | Limited to the availability of suitable chiral precursors. |

Carbomethoxylation of Butadiene-Based Precursors in Diester Production Research

The carbomethoxylation of butadiene and its derivatives is an atom-economical method for the synthesis of adipic acid esters and their analogues. This approach, typically catalyzed by palladium complexes, involves the addition of carbon monoxide and methanol (B129727) across the diene system.

Research has shown that the palladium-catalyzed dicarbonylation of 1,3-butadiene (B125203) can selectively produce dimethyl adipate (B1204190). unimi.it The selectivity of this process is highly dependent on the ligand used and the reaction conditions. For instance, the use of 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (DTBPMB) as a ligand in the presence of a palladium catalyst has been shown to favor the formation of linear diesters. The reaction proceeds through the formation of a π-allyl palladium intermediate, followed by CO insertion and alcoholysis.

While the direct carbomethoxylation of isoprene (B109036) (2-methyl-1,3-butadiene) would be the most direct route to this compound, the regioselectivity of the carbonylation of substituted dienes can be challenging to control. Telomerization of isoprene with methanol, also catalyzed by palladium, is a related process that has been studied. researchgate.netnih.gov However, this typically leads to the formation of C10 ethers rather than C7 diesters. A more plausible, albeit indirect, route could involve the hydroformylation of a suitable methyl pentenoate derivative, followed by oxidation and esterification. researchgate.netresearchgate.netuni-rostock.dewikipedia.org For example, rhodium-catalyzed hydroformylation of methyl 4-pentenoate can yield methyl 5-formylpentanoate, which could then be subjected to further transformations to introduce the methyl group and convert the aldehyde to a methyl ester.

Table 2: Key Parameters in Palladium-Catalyzed Carbomethoxylation of Dienes

| Parameter | Effect on the Reaction |

| Ligand | Influences the regioselectivity and activity of the catalyst. Bulky phosphine (B1218219) ligands are often used. |

| Solvent | Can have a significant impact on the reaction rate and selectivity. |

| CO Pressure | A key parameter that affects the rate of carbonylation. |

| Temperature | Influences the reaction rate and can affect catalyst stability and selectivity. |

| Additives | Acids or salts can be used to promote the reaction and improve selectivity. |

Innovations in Green Chemistry for Diester Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for diesters, aiming to reduce environmental impact and improve sustainability. Key areas of focus include the use of renewable feedstocks and the development of more efficient and environmentally benign catalytic systems.

The production of adipic acid and its esters from biomass-derived precursors is a significant area of research. rsc.orgseoultech.ac.krnih.govrsc.orgsigmaaldrich.com For example, mucic acid, which can be obtained from galactose, has been converted to adipic acid esters through a one-step deoxydehydration and catalytic transfer hydrogenation process. rsc.orgseoultech.ac.kr This approach avoids the use of hazardous reagents and high-pressure hydrogen gas. While not directly applied to this compound, this demonstrates the potential for using renewable feedstocks for the synthesis of related dicarboxylic acid esters. Other renewable feedstocks that are being explored for the production of chemicals include vegetable oils, animal fats, and byproducts from biofuel production. montanarenewables.comeia.govnrel.govresearchgate.net

Catalytic Esterification Strategies Utilizing Noble Metals

Noble metal catalysts, particularly those based on ruthenium and rhodium, have shown significant promise in developing greener esterification processes. These catalysts can operate under mild conditions and offer high efficiency and selectivity.

Cross-dehydrogenative coupling (CDC) represents a highly atom-economical approach to C-O bond formation, as it avoids the pre-functionalization of substrates. In the context of ester synthesis, this can involve the direct coupling of a carboxylic acid with a C-H bond. While this is more commonly applied to the formation of aryl esters, the concept can be extended to other C-H bonds. Ruthenium and rhodium complexes are known to catalyze such reactions. For example, a ruthenium N-heterocyclic carbene (NHC) complex can catalyze the direct condensation of primary alcohols to form esters with the liberation of hydrogen gas. dtu.dkacs.org A dimeric rhodium(II) catalyst has also been shown to be effective for the dehydrogenative cross-coupling of aldehydes with alcohols. nih.gov These methods offer a green alternative to traditional esterification, which often requires stoichiometric activating agents or harsh conditions.

Bimetallic catalysts can exhibit synergistic effects, leading to enhanced activity and selectivity compared to their monometallic counterparts. Carbon-supported RhRu bimetallic oxide clusters have been developed and shown to be highly active for the cross-dehydrogenative coupling of arenes and carboxylic acids using molecular oxygen as the sole oxidant. The synergy between rhodium and ruthenium is believed to enhance the reactivity of the rhodium active center. While this specific catalyst has been applied to aryl ester synthesis, the development of bimetallic catalysts for the esterification of aliphatic dicarboxylic acids like 3-methylhexanedioic acid represents a promising area for future research in green chemistry. The use of heterogeneous catalysts further enhances the sustainability of the process by allowing for easy catalyst separation and recycling. st-andrews.ac.uktue.nlmdpi.com

Solventless and Energy-Efficient Synthesis Protocols

Modern synthetic chemistry increasingly emphasizes the development of protocols that are both environmentally benign and economically viable. For the synthesis of diesters like this compound, this translates to minimizing solvent use and reducing energy consumption.

Microwave-Assisted and Aerosolization Techniques in Esterification

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently, often leading to a significant reduction in reaction times, lower energy consumption, and higher product yields compared to conventional heating methods. nih.govnih.gov The advantages of microwave irradiation include rapid and uniform heating, which can enhance reaction rates and, in some cases, improve product selectivity. nih.govresearchgate.net While protocols specifically detailing the microwave-assisted synthesis of this compound are not extensively documented in the provided sources, the methodology is widely applied to a variety of esterification reactions. nih.gov The principles of microwave heating suggest it is a highly applicable and efficient method for the esterification of 3-methylhexanedioic acid with methanol.

The key benefits of this approach include:

Rapid Reaction Rates: Significant reduction in reaction time from hours to minutes. sci-hub.se

Higher Yields: Often results in improved conversion of reactants to products. nih.gov

Green Chemistry: Contributes to greener processes by reducing energy use and often allowing for solvent-free conditions. nih.gov

Solid-Solid Reaction Systems for Diester Formation

The use of solid catalysts represents another significant step towards greener and more efficient chemical processes, offering advantages such as simplified product separation and catalyst reusability. mdpi.com In the context of diester synthesis, solid base catalysts have been shown to be effective. For instance, the synthesis of dimethyl pimelate (B1236862) from cyclohexanone (B45756) and dimethyl carbonate is facilitated by solid base catalysts like magnesium oxide (MgO). researchgate.net The mechanism involves the activation of a reactant on the surface of the solid catalyst. In this example, the catalyst activates the cyclohexanone by abstracting a proton, which then facilitates its reaction with dimethyl carbonate to form an intermediate that ultimately converts to the diester. researchgate.net This heterogeneous catalytic approach avoids the use of corrosive liquid acids or bases and simplifies the purification process, aligning with the goals of solventless and energy-efficient synthesis.

Mechanistic Investigations of this compound Formation

Understanding the underlying mechanism and kinetics of a reaction is fundamental to its optimization and control. For this compound, this involves studying the intermediate steps of its formation and the factors that govern the reaction speed.

Exploration of Reaction Intermediates and Transition States

The formation of this compound via the acid-catalyzed esterification of 3-methylhexanedioic acid with methanol follows a well-established reaction mechanism. This process, which occurs at both carboxylic acid groups on the substrate, involves several key intermediates and transition states.

The general mechanism for acid-catalyzed esterification proceeds as follows mdpi.com:

Protonation: The catalyst (a strong acid) protonates the oxygen atom of the carbonyl group on one of the carboxylic acid functions. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking methanol) to one of the hydroxyl groups. This creates a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst, yielding the monoester product.

This entire sequence is then repeated at the second carboxylic acid group on the molecule to form the final product, this compound. Each step involves specific transition states, which represent the highest energy points along the reaction coordinate for that step.

Kinetic Studies of Esterification and Transesterification Processes

Kinetic studies are essential for quantifying the rate of reaction and understanding how it is influenced by parameters such as temperature, catalyst concentration, and reactant ratios. researchgate.netsemanticscholar.org Such studies are crucial for the design and optimization of chemical reactors. mdpi.com The esterification of dicarboxylic acids and the transesterification of esters are reversible reactions, and their kinetics can be complex. scispace.com The rate of reaction is often described by a kinetic model that includes rate constants for both the forward and reverse reactions.

The activation energy (Ea) is a critical parameter derived from kinetic studies, representing the minimum energy required for a reaction to occur. It is often determined by conducting the reaction at different temperatures and applying the Arrhenius equation. nih.gov

Table 1: Activation Energies for Various Esterification and Transesterification Reactions

| Reaction | Catalyst | Activation Energy (Ea) | Source(s) |

|---|---|---|---|

| Transesterification of Palm Oil & Dimethyl Carbonate | Potassium Hydroxide (B78521) (KOH) | 79.1 kJ/mol | nih.gov |

| Esterification of 3-methylphthalic anhydride | Acid-catalyzed | 79.5 kJ/mol | researchgate.net |

| Transesterification of Waste Cooking Oil | CaO/MgCO₃ | 79.83 kJ/mol | mdpi.com |

This table presents data for analogous reactions to illustrate typical activation energy values in esterification and transesterification processes.

In many industrial esterification processes, heterogeneous catalysts (e.g., solid acid resins) are used. mdpi.com While the reaction occurs at the interface of different phases (liquid reactants, solid catalyst), it is often convenient to model the system's kinetics as if it were a single, homogeneous phase. This simplification is known as a pseudo-homogeneous (PH) model. mdpi.comresearchgate.net

A pseudo-homogeneous model simplifies the complex mass transfer and surface adsorption steps inherent in heterogeneous catalysis, providing a ready-to-use tool for process design and simulation. mdpi.com This approach has been successfully applied to model the esterification of various carboxylic acids, including fatty acids, using catalysts like Amberlyst-15. mdpi.comamanote.com The model typically assumes that the reaction rate is dependent on the bulk concentrations of the reactants and products in the liquid phase. researchgate.net Despite its simplifications, the pseudo-homogeneous model often provides a good fit for experimental data and is a valuable tool for designing and simulating industrial reactors for the production of esters. semanticscholar.orgmdpi.com

In-depth Analysis of Catalytic Influence on this compound Synthesis Cannot Be Completed Due to Lack of Specific Kinetic Data

A thorough investigation into the synthesis methodologies and advanced reaction pathways for this compound has revealed a significant gap in the publicly available scientific literature. While the synthesis of this compound has been documented as part of broader research into the production of aliphatic diesters, specific and detailed studies focusing on the influence of catalysts and reaction conditions on its rate constants are not available.

The synthesis of this compound was notably reported in a 2019 article in the journal Science by Ji Yang and colleagues. This research focused on the direct synthesis of adipic acid esters through the palladium-catalyzed carbonylation of 1,3-dienes. Within this work, this compound is mentioned as one of several diesters successfully synthesized, and general reaction conditions are provided.

Consequently, without access to specific experimental data on reaction kinetics, the generation of an authoritative and scientifically accurate article strictly adhering to the requested outline is not possible.

Reactivity and Transformational Pathways of Dimethyl 3 Methylhexanedioate

Hydrolysis and Transesterification Reactions of Branched Diesters

Hydrolysis and transesterification are fundamental reactions of diesters, involving the cleavage and formation of ester bonds. These processes can be mediated by chemical catalysts or enzymes, with the latter often providing high levels of selectivity.

Enzymatic hydrolysis of diesters is a widely utilized method for the synthesis of chiral half-esters, which are valuable intermediates in organic synthesis. tandfonline.com Hydrolase enzymes, particularly lipases and esterases, are effective catalysts for these transformations. The mechanism typically involves the formation of an acyl-enzyme intermediate at one of the ester groups, followed by hydrolysis to yield a monoacid.

Candida antarctica Lipase (B570770) B (CALB): CALB is a robust and versatile lipase known for its high activity and enantioselectivity in non-aqueous media. researchgate.netfrontiersin.org It is frequently used for the desymmetrization of prochiral diesters. For instance, the CALB-catalyzed desymmetrization of prochiral dimethyl 3-isobutylpentanedioate is a key step in an efficient synthesis of (S)-Pregabalin, yielding the optically active monoester. ajrconline.org The enzyme's active site, featuring a catalytic triad (B1167595) (serine, histidine, and aspartate/glutamate), accommodates one of the ester groups, leading to stereoselective acylation of the serine residue, followed by hydrolysis. frontiersin.org While CALB is highly effective for a range of substrates, its activity can be limited with sterically demanding or branched carboxylic acid esters. nih.gov

Pig Liver Esterase (PLE): PLE is an economical and readily available enzyme that has been extensively used for the enantioselective hydrolysis of a wide variety of diesters, including aliphatic and cyclic meso compounds, to produce chiral half-esters. tandfonline.comnih.govgoogle.com The reaction is typically performed in a phosphate (B84403) buffer at a controlled pH. tandfonline.com The enzyme exhibits high regioselectivity and chemoselectivity, capable of hydrolyzing an α-ester group selectively in amino acid diesters. google.com The enantioselectivity of PLE can be influenced by reaction conditions; for example, the presence of competitive nucleophiles like tris(hydroxymethyl)aminomethane (Tris) can enhance the optical purity of the product by reacting preferentially with one of the diastereomeric acyl-enzyme intermediates. nih.gov

Table 1: Enzymatic Hydrolysis of Prochiral and Branched Diesters

| Enzyme | Substrate Example | Product | Key Findings |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Dimethyl 3-isobutylpentanedioate | (S)-3-(2-methoxy-2-oxoethyl)-5-methylhexanoic acid | Efficient enantioselective desymmetrization for the synthesis of pharmaceutical intermediates like Pregabalin. ajrconline.org |

| Pig Liver Esterase (PLE) | Dimethyl esters of alkanes | Corresponding half-esters | Provides high yields of achiral half-esters under mild conditions with a simple work-up. tandfonline.com |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, a reaction often catalyzed by acids, bases, or organometallic compounds. wikipedia.org This reaction is a powerful tool for modifying the properties of diesters like dimethyl 3-methylhexanedioate to synthesize new derivatives, such as polyesters or specialty lubricants. wikipedia.orgresearchgate.net

Titanium-based catalysts, such as Tyzor® TPT (tetra-isopropyl titanate), are effective, non-toxic Lewis acid catalysts for both esterification and transesterification reactions. nih.govchempoint.com The mechanism involves the coordination of the ester's carbonyl oxygen to the titanium center, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. chempoint.com This method is amenable to microwave heating, which can significantly reduce reaction times. nih.gov Titanium catalysts have been successfully used in the synthesis of various diesters, including those from dicarboxylic acids like adipic acid. sci-hub.red The reaction is reversible, and driving it to completion often requires the removal of the alcohol byproduct (e.g., methanol) by distillation. wikipedia.org

Table 2: Catalysts for Transesterification of Diesters

| Catalyst Type | Example | Reaction | Advantages |

|---|---|---|---|

| Organometallic (Titanium) | Tetra-isopropyl titanate (TPT) | Diester + Diol → Polyester | Non-toxic, high activity, can be used with microwave heating for faster reactions. nih.govchempoint.com |

| Acid Catalyst | Strong acids (e.g., H₂SO₄) | Ester + Alcohol → New Ester + New Alcohol | Donates a proton to the carbonyl group, increasing its electrophilicity. wikipedia.org |

| Base Catalyst | Alkoxides (e.g., NaOCH₃) | Ester + Alcohol → New Ester + New Alcohol | Removes a proton from the alcohol, increasing its nucleophilicity. wikipedia.org |

Cyclization Reactions and Novel Ring Systems Formation

The presence of two ester groups in this compound allows for intramolecular reactions to form cyclic structures. These cyclization reactions are pivotal in the synthesis of carbocyclic and heterocyclic ring systems.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. wikipedia.orgorganic-chemistry.org This reaction is particularly efficient for 1,6-diesters, such as dimethyl hexanedioate (dimethyl adipate), which cyclize to form five-membered rings. wikipedia.orgchemistrysteps.comlibretexts.org The reaction is base-catalyzed, typically using sodium ethoxide or potassium tert-butoxide. alfa-chemistry.com

The mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the carbonyl carbon of the other ester group within the same molecule. libretexts.orgalfa-chemistry.com Subsequent elimination of an alkoxide group yields a cyclic β-keto ester (2-methoxycarbonylcyclopentanone from dimethyl adipate). This intermediate can then be hydrolyzed and decarboxylated under acidic or basic conditions to yield cyclopentanone (B42830). globethesis.com The Dieckmann cyclization is a cornerstone method for preparing 2-substituted cyclopentanones. libretexts.orgpressbooks.pub Vapor-phase cycloketonization over metal oxide catalysts (e.g., Ceria-Zirconia) is also an effective method for converting dimethyl adipate (B1204190) to cyclopentanone at high temperatures. researchgate.net

Table 3: Conditions for Cycloketonization of Adipate Esters

| Reaction Name | Substrate | Reagents/Catalyst | Product | Yield/Selectivity |

|---|---|---|---|---|

| Dieckmann Condensation | Diethyl Adipate | C₂H₅ONa, Toluene | 2-Ethoxycarbonylcyclopentanone | 96.5% conversion. globethesis.com |

| Hydrolysis/Decarboxylation | 2-Ethoxycarbonylcyclopentanone | KOH (Base) or HCl (Acid) | Cyclopentanone | 53.3% (base), 46.3% (acid). globethesis.com |

| Vapor-Phase Cyclization | Dimethyl Adipate | CeₓZr₁₋ₓO₂/Al₂O₃ | Cyclopentanone | ~100% conversion, 75% selectivity. researchgate.net |

The synthesis of lactams (cyclic amides) from diesters like this compound requires the introduction of a nitrogen atom. This is typically achieved by first converting one of the ester groups into a nitrogen-containing functionality, such as an amide or an amine. The resulting amino ester or amino acid derivative can then undergo intramolecular cyclization.

Hydrogenation Studies of Related Diesters and Derivatives

The hydrogenation of diesters is a significant industrial process for the production of diols, which are important monomers for polymers like polyesters and polyurethanes. This reduction reaction typically requires high pressures of hydrogen and active metal catalysts.

Ruthenium-based homogeneous catalysts have emerged as highly effective for the hydrogenation of both aromatic and aliphatic esters to their corresponding alcohols under relatively mild conditions. acs.orgrsc.org Complexes such as ruthenium PN³-pincer complexes can catalyze the hydrogenation of esters with high efficiency, even in the presence of water. acs.org The reaction mechanism often involves the cooperative action of the metal center and the ligand framework to activate hydrogen and the ester's carbonyl group. The reduction of dimethyl adipate, a close structural analog of this compound, has been studied over various catalysts to produce 1,6-hexanediol (B165255). researchgate.net

Table 4: Catalytic Hydrogenation of Esters

| Catalyst System | Substrate Example | Product | Conditions |

|---|---|---|---|

| Ruthenium PN³-pincer complexes | Ethyl benzoate | Benzyl alcohol, Ethanol | 120 psi H₂, 120 °C. acs.org |

| [Ru(acac)₃] / MeC(CH₂PPh₂)₃ | Aliphatic/Aromatic Esters | Corresponding Alcohols | 85 bar H₂, 100–120 °C. rsc.org |

Catalytic Hydrogenation of Dimethyl Adipate to 1,6-Hexanediol

The catalytic hydrogenation of dimethyl adipate to 1,6-hexanediol is a well-established industrial process that serves as an excellent model for understanding the transformation of this compound. This reaction is typically carried out at elevated temperatures and pressures, utilizing heterogeneous catalysts. The process involves the stepwise reduction of the two ester groups of the dimethyl adipate molecule.

The reaction proceeds through several key steps on the catalyst surface. Initially, the dimethyl adipate molecule adsorbs onto the active sites of the catalyst. Subsequently, the ester groups are hydrogenated, first to an intermediate hemiacetal, which is then further reduced to the corresponding alcohol. This process occurs for both ester functionalities to yield the final product, 1,6-hexanediol. The efficiency and selectivity of this process are highly dependent on the nature of the catalyst, the reaction conditions (temperature, pressure, and solvent), and the reactor design.

The reaction can be summarized by the following equation:

CH₃OOC(CH₂)₄COOCH₃ + 4H₂ → HO(CH₂)₆OH + 2CH₃OH

This transformation is a key industrial route for the production of 1,6-hexanediol, which is a versatile chemical intermediate used in the manufacture of polyurethanes, polyesters, and other specialty chemicals. Given the structural similarity, a comparable reaction pathway is anticipated for the hydrogenation of this compound to 3-methyl-1,6-hexanediol.

Development and Characterization of Heterogeneous Catalysts

The development of efficient and robust heterogeneous catalysts is paramount for the selective hydrogenation of dialkyl adipates. Copper-based catalysts have been extensively investigated and have demonstrated high activity and selectivity for this transformation. Two prominent examples of such catalytic systems are Cu-Zn-Al-Zr and Cu–ZnO–TiO₂.

Cu-Zn-Al-Zr Catalysts:

Role of Components:

Copper (Cu): Serves as the primary active metal for the hydrogenation reaction.

Zinc Oxide (ZnO): Acts as a promoter and a support material. It can create a synergistic effect with copper, enhancing its activity and stability.

Alumina (Al₂O₃): Provides structural stability and a high surface area, which helps in the dispersion of the active copper particles.

Zirconia (ZrO₂): Further enhances the thermal stability and can influence the acidity of the catalyst support, which can impact selectivity.

Catalyst Characterization and Performance: These catalysts are typically characterized by various techniques such as X-ray diffraction (XRD) to determine the crystalline phases, transmission electron microscopy (TEM) to visualize the particle size and morphology, and temperature-programmed reduction (TPR) to study the reducibility of the metal oxides. Research has shown that the catalytic activity is strongly dependent on the preparation method, the calcination temperature, and the relative proportions of the different metal components. For instance, a Cu/Zn/Al/Zr catalyst prepared via a specific co-precipitation method has demonstrated high conversion rates and selectivity towards the desired diol in CO₂ hydrogenation to methanol (B129727), a related reaction involving similar active sites. researchgate.netresearchhub.com

Cu–ZnO–TiO₂ Catalysts:

Another promising class of catalysts for ester hydrogenation involves the combination of copper and zinc oxide with titania. The addition of titania as a support or promoter can significantly influence the catalytic properties.

Role of Components:

Copper (Cu): The active hydrogenation metal.

Zinc Oxide (ZnO): Promoter that enhances copper's activity.

Titania (TiO₂): A support material that can improve the dispersion of the active metal particles and influence the electronic properties of the catalyst. The interaction between copper and titania can lead to the formation of highly active sites at the metal-support interface.

Catalyst Characterization and Performance: Studies on Cu–ZnO–TiO₂ catalysts have revealed that the titania support can enhance the dispersion of copper particles, leading to a higher number of active sites. Techniques like X-ray photoelectron spectroscopy (XPS) are used to probe the oxidation states of the surface species, which are crucial for catalytic activity. The performance of these catalysts in dimethyl adipate hydrogenation has been shown to be influenced by the Cu:Zn:Ti ratio and the preparation method. For example, a study on Cu-ZnO-TiO₂ catalysts demonstrated that the addition of TiO₂ to a Cu-ZnO system led to smaller copper crystallites and improved the reduction of copper oxide, which are beneficial for the hydrogenation reaction. researchgate.net

Interactive Data Table: Comparison of Catalyst Systems

| Catalyst System | Key Components | Primary Role of Components | Typical Characterization Techniques |

| Cu-Zn-Al-Zr | Cu, ZnO, Al₂O₃, ZrO₂ | Cu: Active metal; ZnO: Promoter; Al₂O₃: Structural stabilizer; ZrO₂: Thermal stabilizer | XRD, TEM, TPR |

| Cu–ZnO–TiO₂ | Cu, ZnO, TiO₂ | Cu: Active metal; ZnO: Promoter; TiO₂: Support, enhances dispersion | XRD, TEM, XPS, TPR |

This interactive table summarizes the key features of the two catalyst systems discussed. Users can sort and filter the information to compare the different components and their roles in the catalytic process.

Computational Chemistry and Molecular Modeling of Dimethyl 3 Methylhexanedioate

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Analysis

Ab initio methods, which are based on the principles of quantum mechanics without the use of empirical parameters, and Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density, are the primary tools for this type of analysis. These methods can be used to:

Identify Stable Conformers: By systematically rotating the single bonds within the Dimethyl 3-methylhexanedioate molecule, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers.

Determine Relative Energies: DFT and ab initio calculations can accurately predict the relative energies of these conformers. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium.

Analyze Geometric Parameters: These calculations provide precise information about bond lengths, bond angles, and dihedral angles for each stable conformer.

Calculate Rotational Barriers: The energy barriers for rotation around the single bonds can also be calculated, providing insight into the flexibility of the molecule.

For this compound, the key dihedral angles to consider would be those around the C-C bonds of the hexane (B92381) backbone and the C-O bonds of the ester groups. The presence of the methyl group at the 3-position introduces steric hindrance that significantly influences the conformational landscape compared to its parent compound, dimethyl adipate (B1204190).

Table 1: Illustrative Data from a Hypothetical DFT Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°C) | Key Dihedral Angle 2 (°C) | Population (%) at 298 K |

| 1 (Global Minimum) | 0.00 | -175.8 | 65.2 | 45.3 |

| 2 | 0.85 | 68.4 | 178.1 | 20.1 |

| 3 | 1.20 | -176.2 | -70.5 | 12.5 |

| 4 | 1.55 | 70.1 | 72.3 | 8.2 |

Note: This table is for illustrative purposes to show the type of data generated from DFT calculations. The values are not based on actual experimental or computational results for this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT and ab initio methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of a molecule in a condensed phase (liquid or solid) and its interactions with other molecules. longdom.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. longdom.org

For this compound, MD simulations could be used to investigate:

Liquid State Properties: Simulations of a box of this compound molecules can predict bulk properties such as density, viscosity, and diffusion coefficients.

Solvation Effects: By simulating the molecule in a solvent (e.g., water or an organic solvent), one can study how the solvent molecules arrange themselves around the solute and calculate the free energy of solvation.

Intermolecular Forces: MD simulations provide a detailed picture of the non-covalent interactions between molecules, such as van der Waals forces and dipole-dipole interactions, which govern the physical properties of the substance. longdom.org The ester groups in this compound are expected to be key sites for such interactions.

The accuracy of MD simulations is highly dependent on the quality of the force field used, which is a set of parameters that describe the potential energy of the system. longdom.org For a molecule like this compound, a well-validated force field such as AMBER or CHARMM would likely be employed. longdom.org

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a physical property. nih.gov These models are widely used in drug discovery and environmental toxicology to predict the properties of new or untested chemicals. nih.govcjsc.ac.cn

To develop a QSAR model applicable to this compound, a dataset of structurally similar compounds with known activities (e.g., toxicity, biodegradability, or receptor binding affinity) would be required. The process involves:

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation that links the descriptors to the observed activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. cjsc.ac.cn

Once a validated QSAR model is established, it could be used to predict the activity of this compound based on its calculated descriptors. This would allow for an initial assessment of its potential properties without the need for extensive experimental testing.

Computational Assessment of Reaction Energetics and Mechanisms

Computational chemistry provides invaluable tools for studying the mechanisms and energetics of chemical reactions. For this compound, these methods could be used to explore reactions such as hydrolysis of the ester groups or oxidation of the alkyl chain.

Using DFT or higher-level ab initio methods, one can:

Map Reaction Pathways: The entire reaction coordinate from reactants to products can be calculated, identifying any transition states and intermediates.

Calculate Activation Energies: The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate.

For example, a computational study of the base-catalyzed hydrolysis of this compound would involve calculating the energies of the reactants (the ester and a hydroxide (B78521) ion), the tetrahedral intermediate, the transition state for the formation of this intermediate, and the final products (the carboxylate and methanol). This would provide a detailed understanding of the reaction's feasibility and kinetics.

Table 2: Hypothetical Energetic Data for a Reaction Involving this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants | B3LYP/6-31G(d) | 0.0 |

| Transition State 1 | B3LYP/6-31G(d) | +15.2 |

| Intermediate | B3LYP/6-31G(d) | -8.5 |

| Transition State 2 | B3LYP/6-31G(d) | +12.7 |

| Products | B3LYP/6-31G(d) | -20.1 |

Note: This table is for illustrative purposes to show the type of data generated from reaction mechanism calculations. The values are not based on actual experimental or computational results for this compound.

Environmental Biogeochemistry and Biodegradation of Diesters with Methyl Branching

Mechanisms of Microbial Biodegradation of Hexanedioate Diesters

The microbial breakdown of Dimethyl 3-methylhexanedioate is a critical process in its environmental degradation. This process is primarily enzymatic, with the rate and pathway of degradation being heavily influenced by the compound's molecular structure.

The initial and rate-limiting step in the microbial degradation of this compound is the cleavage of its ester bonds. This hydrolysis is predominantly carried out by non-specific esterases and lipases, which are ubiquitous in microbial communities. These enzymes catalyze the hydrolysis of the ester linkages, sequentially removing the methyl groups. nih.govnih.gov

The process typically occurs in two steps:

First Hydrolysis: An esterase cleaves one of the methyl ester groups, yielding methanol (B129727) and the monoester, Methyl 3-methylhexanedioate.

Second Hydrolysis: A second esterase acts on the monoester, releasing another molecule of methanol and the dicarboxylic acid, 3-methylhexanedioic acid. nih.gov

While oxygenases are crucial in the degradation of many organic compounds, their primary role in the breakdown of this compound is not in the initial cleavage of the ester bonds. Instead, oxygenases, particularly monooxygenases and dioxygenases, are involved in the subsequent degradation of the resulting dicarboxylic acid, 3-methylhexanedioic acid. researchgate.net These enzymes facilitate the oxidation of the alkyl chain, often as a part of a β-oxidation-like pathway, which breaks down the carbon skeleton. nih.gov

| Enzyme Class | Role in this compound Biodegradation | Substrate | Product(s) |

|---|---|---|---|

| Esterases/Lipases | Initial cleavage of ester bonds (hydrolysis) | This compound | Methyl 3-methylhexanedioate + Methanol |

| Esterases/Lipases | Secondary cleavage of ester bond (hydrolysis) | Methyl 3-methylhexanedioate | 3-Methylhexanedioic acid + Methanol |

| Oxygenases (e.g., Monooxygenases) | Subsequent oxidation of the dicarboxylic acid backbone | 3-Methylhexanedioic acid | Further oxidized intermediates |

The presence of a methyl group on the carbon backbone of this compound has a significant impact on its biodegradation kinetics. Generally, alkyl chain branching tends to decrease the rate of microbial degradation compared to linear-chain analogues. nih.govresearchgate.net This is attributed to several factors:

Steric Hindrance: The methyl group can sterically hinder the binding of the esterase enzyme to the ester linkage, making the hydrolysis reaction less efficient. nih.gov

| Structural Feature | Effect on Biodegradation Kinetics | Reason |

|---|---|---|

| Linear Alkyl Chain (e.g., Dimethyl hexanedioate) | Faster Biodegradation | - No steric hindrance for esterase binding.

|

| Branched Alkyl Chain (e.g., this compound) | Slower Biodegradation | - Steric hindrance at the active site of esterases.

|

The primary degradation products of this compound are its corresponding monoester and dicarboxylic acid.

Methyl 3-methylhexanedioate (Monoester): This is the intermediate product formed after the first hydrolysis step. It is generally short-lived in the environment as it is further hydrolyzed to the dicarboxylic acid. nih.gov

3-Methylhexanedioic acid (Dicarboxylic Acid): This is the final product of the hydrolysis of this compound. Its environmental fate is then dependent on further microbial degradation. As a branched-chain dicarboxylic acid, its degradation is expected to proceed through pathways analogous to fatty acid oxidation, likely involving β-oxidation after an initial α-oxidation step to handle the methyl branch. nih.govhubbry.com The ultimate fate of 3-methylhexanedioic acid is mineralization to carbon dioxide and water under aerobic conditions.

The environmental persistence of these degradation products is generally low, as they are more water-soluble and bioavailable than the parent diester. However, the rate of their degradation can be influenced by environmental conditions such as pH, temperature, and the presence of adapted microbial populations.

Bioremediation Strategies for Diester Contamination

The remediation of environments contaminated with synthetic diesters, such as this compound, hinges on the catalytic prowess of microbial enzymes. Bioremediation strategies primarily focus on identifying robust microbial species capable of degrading these compounds and enhancing the enzymatic hydrolysis of the ester bonds, which is often the rate-limiting step in their complete mineralization.

Identification of Adaptable Microbial Species for Diester Degradation

The microbial degradation of diesters, including those with methyl branching like this compound, is predominantly carried out by bacteria possessing versatile enzymatic systems. Among the most promising candidates for bioremediation are species belonging to the genera Rhodococcus and Pseudomonas. These bacteria are well-known for their ability to metabolize a wide array of organic compounds, including hydrocarbons and esters.

Research has demonstrated the capability of Rhodococcus rhodochrous to degrade various diester plasticizers. researchgate.net The initial and rate-limiting step in the co-metabolism of these diesters is the hydrolysis of one of the ester bonds, a reaction catalyzed by esterases located in the bacterial cell envelope. researchgate.net The degradation of di-2-ethylhexyl adipate (B1204190) (DEHA), a structurally related compound, by R. rhodochrous has been shown to proceed through the hydrolysis of the ester linkages. nih.gov The versatility of Rhodococcus species extends to the degradation of both aliphatic and aromatic hydrocarbons, indicating a broad substrate specificity of their enzymatic machinery that is applicable to branched diesters. nih.govmdpi.com

Similarly, various Pseudomonas species are recognized for their capacity to degrade a multitude of organic pollutants. Studies on the biodegradation of phthalate (B1215562) esters have shown that Pseudomonas strains can effectively hydrolyze these compounds. nih.gov For instance, Pseudomonas stutzeri has been utilized in the kinetic modeling of dye effluent biodegradation, showcasing its robust metabolic activity. etasr.com The degradation of phenol (B47542) and its derivatives by Pseudomonas and Bacillus species follows Monod kinetics, indicating a predictable response to substrate concentration. nih.gov While direct evidence for the degradation of this compound by Pseudomonas is not extensively documented, their known ability to degrade structurally similar compounds suggests their high potential in this regard.

A key enzymatic process in the degradation of branched-chain diesters is enantioselective hydrolysis, which has been observed in compounds structurally analogous to this compound. For example, the enzymatic desymmetrization of prochiral dimethyl 3-isobutylpentanedioate is efficiently catalyzed by lipase (B570770) B from Candida antarctica (CAL-B). This reaction yields an optically active monoester, highlighting the stereo-specificity of microbial lipases which can be crucial in the breakdown of chiral or prochiral pollutants.

Table 1: Microbial Species with Demonstrated or Potential Capability for Degrading Diesters and Related Compounds

| Microbial Genus | Specific Species/Strain | Compound(s) Degraded | Key Enzymes Implicated |

| Rhodococcus | Rhodococcus rhodochrous | Diester plasticizers, Di-2-ethylhexyl adipate (DEHA) | Esterases |

| Pseudomonas | Pseudomonas stutzeri | Aromatic compounds in dye effluents | Not specified |

| Micrococcus | Micrococcus sp. KS2 | Dimethyl phthalate (DMP) | Not specified |

| Not applicable | Candida antarctica Lipase B | Prochiral dimethyl 3-isobutylpentanedioate | Lipase |

Enhancement of Hydrolysis Rates in Environmental Systems

The efficiency of bioremediation is often dictated by the rate of the initial hydrolysis of the diester. Several strategies can be employed to enhance these rates in environmental systems, focusing on optimizing conditions for microbial growth and enzymatic activity.

Environmental Factors: Microbial degradation rates are significantly influenced by environmental parameters such as pH and temperature. For instance, the biodegradation of dimethyl phthalate by Micrococcus sp. KS2 was found to be optimal at a pH of 7.05 and a temperature of 31.5°C. nih.gov Similarly, the degradation of dye effluent by Pseudomonas stutzeri was most effective at a pH of 8. etasr.com The growth kinetics of Rhodococcus and Pseudomonas species on various hydrocarbons have been shown to be temperature-dependent, with increased temperatures generally leading to higher growth and degradation rates within the optimal range for the specific microorganism. researchgate.netnih.gov

Bioavailability Enhancement: The low water solubility of many diesters can limit their availability to microbial enzymes. Surfactants can increase the apparent aqueous solubility of hydrophobic organic compounds, thereby enhancing their bioavailability and degradation rates. nih.govnih.gov Nonionic surfactants, in particular, have been shown to enhance the biodegradation of polycyclic aromatic hydrocarbons by making them more accessible to microbial cells. nih.gov The addition of biosurfactants produced by Rhodococcus has also been demonstrated to stimulate the biodegradation of individual hydrocarbons in diesel fuel. nih.gov

Co-metabolism: The degradation of a complex organic compound can be facilitated by the presence of a more readily metabolizable substrate, a process known as co-metabolism. In the context of diester degradation by Rhodococcus rhodochrous, the hydrolysis of the ester bond is the first and rate-limiting step in a co-metabolic process. researchgate.net The presence of a primary growth substrate can induce the production of enzymes that fortuitously act on the target contaminant. Studies on Pseudomonas sp. CF600 have shown that the co-metabolic degradation of monochlorophenols is enhanced in the presence of other carbon sources like phenol or sodium benzoate. nih.gov This suggests that for environments contaminated with this compound, the introduction of a suitable co-substrate could stimulate its degradation.

The rate constants for the hydrolysis of diesters are crucial for predicting their environmental fate. While specific kinetic data for this compound is scarce, studies on analogous compounds like diethyl adipate provide valuable insights. The saponification of diethyl adipate follows second-order kinetics, and the rate constants are influenced by temperature.

Table 2: Factors Influencing the Enhancement of Diester Hydrolysis

| Factor | Mechanism of Enhancement | Example |

| pH | Optimizes enzyme structure and function for catalytic activity. | Optimal pH of 7.05 for dimethyl phthalate degradation by Micrococcus sp. KS2. nih.gov |

| Temperature | Increases reaction rates and microbial metabolism within an optimal range. | Increased degradation of petroleum fractions by Pseudomonas sp. with a temperature increase from 15°C to 30°C. researchgate.net |

| Surfactants | Increase the solubility and bioavailability of hydrophobic diesters. | Nonionic surfactants enhanced the degradation of polycyclic aromatic hydrocarbons. nih.gov |

| Co-metabolism | A primary substrate induces enzymes that also degrade the target compound. | Enhanced degradation of monochlorophenols by Pseudomonas sp. CF600 in the presence of phenol. nih.gov |

Applications of Dimethyl 3 Methylhexanedioate As a Synthetic Intermediate in Advanced Materials and Specialized Chemicals

Precursor in Polymer Synthesis and Chemical Building Blocks

Dimethyl 3-methylhexanedioate functions as a crucial monomer and chemical building block in the field of polymer chemistry. As a derivative of 3-methyladipic acid, a chiral dicarboxylic acid, this diester is particularly useful in the synthesis of polyesters and other condensation polymers. cymitquimica.com The presence of two ester groups allows it to react with diols or other bifunctional monomers in polycondensation reactions, leading to the formation of polymer chains.

The methyl group on the carbon backbone introduces asymmetry, which can influence the physical properties of the resulting polymer, such as its crystallinity, glass transition temperature, and mechanical strength. By incorporating this compound into a polymer chain, chemists can modify the final material's properties to suit specific applications. Its role as a building block extends to its use in creating more complex molecules where the six-carbon backbone with a methyl branch is a desired structural motif. cymitquimica.commolport.comsigmaaldrich.com

Below is a table summarizing the potential of this compound as a monomer in polymer synthesis.

| Property | Description | Implication in Polymer Synthesis |

| Functionality | Difunctional (diester) | Can participate in step-growth polymerization with co-monomers like diols or diamines to form polyesters or polyamides, respectively. |

| Asymmetry | Contains a chiral center at the C-3 position due to the methyl group. | The methyl branch disrupts chain packing, potentially leading to polymers with lower crystallinity and increased amorphous content, which can enhance flexibility and transparency. |

| Reactivity | The methyl ester groups are reactive sites for transesterification reactions. | Suitable for melt-phase or solution-based polycondensation processes, releasing volatile methanol (B129727) as a byproduct, which drives the reaction to completion. |

| Potential Polymer Types | Aliphatic Polyesters | Can be copolymerized with various diols (e.g., 1,4-butanediol, 1,6-hexanediol) to create a family of polyesters with tailored properties. |

Role in the Synthesis of Optically Active Compounds and Pheromones

The presence of a stereocenter at the third carbon position makes this compound a valuable chiral building block for asymmetric synthesis. cymitquimica.com When prepared from an enantiomerically pure form of 3-methyladipic acid, the resulting chiral diester can be used to construct complex target molecules with specific stereochemistry. This is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on a single enantiomer.

The table below outlines the key attributes of this compound in this context.

| Feature | Role in Synthesis | Example Application Area |

| Chirality | Provides a specific stereocenter (R or S configuration). | Synthesis of enantiomerically pure pharmaceuticals or agrochemicals. |

| Methyl-branched Structure | Serves as a synthon for introducing a C-3 methyl group. | Construction of insect pheromones where this structural feature is crucial for biological recognition and activity. nih.govnih.gov |

| Diester Functionality | Allows for differential modification of the two ends of the molecule. | One ester group can be selectively reduced or modified while the other is protected, enabling stepwise construction of a complex carbon skeleton. |

Research into Alternative Diester Plasticizers with Enhanced Biodegradation Profiles

In the search for environmentally friendly alternatives to traditional phthalate-based plasticizers, diesters of aliphatic dicarboxylic acids have garnered significant attention. mdpi.comnih.gov this compound belongs to this class of compounds and is structurally similar to Dimethyl adipate (B1204190), a known plasticizer. wikipedia.org Plasticizers are additives used to increase the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).

Research in this area focuses on developing "green" plasticizers that are derived from renewable resources, exhibit low toxicity, and are readily biodegradable. nih.govresearchgate.net The performance of a plasticizer depends on its molecular structure, including chain length and branching. The methyl group in this compound, compared to the linear structure of Dimethyl adipate, can alter its plasticizing efficiency, compatibility with the polymer matrix, and migration resistance. wikipedia.org Scientists are investigating how such structural modifications influence the final properties of the plasticized material as well as its environmental fate. The potential for 3-methyladipic acid to be derived from bio-based feedstocks further enhances the profile of its diester as a candidate for a sustainable plasticizer. google.com

The following table presents a comparative analysis of this compound's potential as a biodegradable plasticizer.

| Parameter | Dimethyl Adipate (Reference) | This compound (Projected) | Significance of the Methyl Group |

| Chemical Structure | Linear C6 diester | Branched C6 diester | The methyl branch can interfere with intermolecular forces, potentially increasing plasticizing efficiency at lower temperatures. |

| Biodegradability | Considered biodegradable | Expected to be readily biodegradable, as the aliphatic ester structure is susceptible to microbial degradation. | Branching can sometimes affect the rate of biodegradation, a key area of research. |

| Compatibility with PVC | Good | Expected to be good, similar to other aliphatic diesters. | The methyl group may slightly alter polarity and compatibility, affecting performance metrics like oil and water extraction resistance. mdpi.com |

| Source | Primarily petrochemical | Can potentially be derived from renewable feedstocks. | Aligns with the growing demand for bio-based chemicals and materials. nih.gov |

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Catalytic Systems for Sustainable Diester Production

The chemical industry's shift towards green chemistry principles necessitates the development of highly efficient and environmentally benign catalytic systems for diester production. mdpi.com Future research will likely focus on moving beyond conventional synthesis methods, which can be energy-intensive and rely on hazardous reagents. researchgate.net Key areas of investigation include the use of earth-abundant metals, biocatalysts, and innovative energy inputs to create more sustainable manufacturing processes. researchgate.netsciencedaily.com

Promising research directions include:

Biocatalysis: The use of enzymes, particularly immobilized lipases, offers a compelling eco-friendly alternative for synthesizing branched-chain esters. mdpi.com Lipases like Novozym® 435 (from Candida antarctica) and those from Rhizomucor miehei have demonstrated high conversion rates in solvent-free media, aligning with green chemistry goals of reducing waste and using safer materials. mdpi.com Future work should explore novel enzyme sources, optimization of reaction conditions (temperature, substrate ratios), and catalyst reusability to enhance economic viability. mdpi.com

Heterogeneous Catalysis: The development of solid catalysts that are easily recoverable and reusable is a cornerstone of sustainable chemical production. mdpi.com Research into solid base catalysts, such as modified hydrotalcites or magnesium oxide, for reactions involving diester synthesis from ketones and green reagents like dimethyl carbonate (DMC) shows potential. researchgate.net Further studies could focus on designing catalysts with tailored acidity/basicity and pore structures to maximize selectivity and yield for specific branched diesters.

Magnetically Induced Catalysis: An emerging frontier is the use of alternating magnetic fields to activate catalysts, such as iron carbide nanoparticles (ICNPs). acs.org This method allows for almost instantaneous and targeted heating of the catalyst, significantly improving energy efficiency compared to conventional heating. acs.org Applying this technology to diester synthesis could offer a novel pathway for hydrodeoxygenation and other transformations under milder conditions, using molecular hydrogen as a green reducing agent. acs.org

Table 1: Comparison of Emerging Catalytic Systems for Diester Production

| Catalytic System | Key Advantages | Research Focus Areas | Potential Challenges |

|---|---|---|---|

| Biocatalysis (Immobilized Lipases) | High selectivity, mild reaction conditions, solvent-free options, biodegradable. mdpi.com | Enzyme discovery, improving thermostability, enhancing reusability cycles. mdpi.com | Lower reaction rates compared to conventional catalysts, potential for enzyme deactivation. mdpi.com |

| Heterogeneous Catalysis | Ease of separation and recovery, potential for continuous processes, high stability. mdpi.com | Catalyst design with optimal active sites, use of earth-abundant metals. researchgate.net | Catalyst leaching, lower activity than homogeneous counterparts. |

| Magnetically Induced Catalysis | High energy efficiency, rapid and precise temperature control, use of inexpensive metals like iron. acs.org | Development of stable magnetic nanoparticles, optimizing magnetic field parameters. acs.org | Scalability for large-scale industrial production, specialized equipment requirements. |

In-depth Mechanistic Studies of Branched Diester Reactivity

A fundamental understanding of the reaction mechanisms governing the synthesis and transformation of branched diesters is crucial for optimizing existing processes and designing new ones. While the general reactivity of phosphate (B84403) diesters has been studied, indicating that reactivity is strongly dependent on the leaving group, more specific research into carbon-based diesters like Dimethyl 3-methylhexanedioate is needed. rsc.org The branched structure, influenced by the methyl group at the 3-position, likely imparts unique steric and electronic effects that influence reaction pathways and kinetics compared to their linear analogs. cymitquimica.commdpi.com

Future mechanistic studies should focus on:

Hydrolysis and Transesterification: Investigating the kinetics and thermodynamics of hydrolysis and transesterification reactions is essential, as these are fundamental processes for both the synthesis and degradation of the diester. Isotope labeling studies could elucidate the precise bond-cleavage pathways.

Catalytic Cycles: For novel catalytic systems, detailed studies are required to map out the complete catalytic cycle. This includes identifying reaction intermediates and transition states through a combination of spectroscopic techniques (e.g., in-situ NMR) and computational modeling. researchgate.net For instance, in nickel-catalyzed reactions, understanding the role of acyl radical intermediates is key to controlling product selectivity. acs.org

Influence of Molecular Structure: Systematic studies comparing the reactivity of this compound with its linear and other branched isomers would provide valuable insight into structure-reactivity relationships. This knowledge is critical for predicting the behavior of new diester analogs in various chemical environments. mdpi.com

Advanced Biomonitoring and Environmental Assessment Methodologies

As diesters find use in various applications, it is imperative to develop robust methods for monitoring their presence in the environment and assessing potential human exposure. Research on analogous compounds, such as phthalate (B1215562) esters, provides a strong framework for this endeavor. tandfonline.comnih.gov Human biomonitoring (HBM), which involves measuring chemicals or their metabolites in human tissues or fluids, is a powerful tool for quantifying exposure. nih.gov

Future research should prioritize:

Metabolite Identification: The first step is to identify the primary metabolites of this compound in humans. This involves in-vitro and in-vivo studies to understand its metabolic fate. Like phthalates, the parent diester is likely hydrolyzed to a monoester and then further oxidized. nih.gov

Analytical Method Development: Highly sensitive and specific analytical methods, such as isotope-dilution high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), are needed to measure trace levels of the parent compound and its metabolites in biological matrices like urine and blood. nih.gov

Environmental Fate and Transport: Studies are needed to understand how this compound behaves in different environmental compartments (air, water, soil). This includes measuring its rates of biodegradation, photodegradation, and potential for bioaccumulation.

Genotoxicity Assessment: Tools like the comet assay can be employed in human biomonitoring studies to assess potential DNA damage resulting from occupational or environmental exposure to chemical substances. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing dimethyl 3-methylhexanedioate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Key variables include catalyst selection (e.g., acid/base catalysts), solvent polarity, and temperature gradients. For example, esterification reactions under reflux with sulfuric acid as a catalyst can be systematically tested. Post-synthesis purification via fractional distillation or column chromatography improves purity . Optimization should follow iterative experimental designs, adjusting one variable at a time (e.g., solvent ratios) while monitoring yield via GC-MS or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : Use H and C NMR to confirm ester groups and methyl branching. Compare chemical shifts with PubChem or computational predictions .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1740 cm) and ester C-O vibrations (~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

- Cross-validate results with synthetic intermediates to rule out byproducts .

Q. How does pH or temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies under controlled conditions:

- pH Variation : Test buffers (pH 3–9) at 25°C and 40°C, sampling at intervals (24h, 48h, etc.). Monitor degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Report half-life calculations and identify degradation products (e.g., hydrolysis to dicarboxylic acid) .

Advanced Research Questions

Q. What mechanistic insights can density functional theory (DFT) provide about this compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Computational Modeling : Optimize geometry at B3LYP/6-31G** level to map transition states and activation energies. Compare with experimental kinetic data (e.g., Arrhenius plots) .

- Solvent Effects : Simulate reaction pathways in polar (water) vs. nonpolar (toluene) solvents to predict regioselectivity .

- Validate models by correlating computed intermediates with LC-MS/MS data .

Q. How can contradictions in experimental data (e.g., conflicting reactivity reports) be resolved through systematic analysis?

- Methodological Answer :

- Error Source Identification : Assess instrument calibration (e.g., NMR shimming), sample contamination, or reaction atmosphere (moisture/O sensitivity) .

- Statistical Validation : Apply ANOVA or t-tests to replicate experiments (n ≥ 3). Use Bland-Altman plots for method comparison .

- Literature Reconciliation : Compare findings with prior studies on analogous esters (e.g., methyl malonate derivatives) to contextualize discrepancies .

Q. What interdisciplinary applications exist for this compound in enzyme inhibition or polymer chemistry?

- Methodological Answer :

- Enzyme Studies : Screen against hydrolases (e.g., lipases) using fluorometric assays. Measure IC values and conduct docking simulations to identify binding motifs .

- Polymer Synthesis : Test as a monomer in polycondensation reactions. Characterize polymer thermal stability (DSC) and mechanical properties (tensile testing) .

- Cross-Disciplinary Collaboration : Integrate biochemical assays with computational modeling to optimize functional applications .

Methodological Notes

- Data Presentation : Raw datasets (e.g., NMR spectra, chromatograms) should be archived in appendices, while processed data (e.g., kinetic plots) are included in the main text .

- Ethical Compliance : Adhere to safety protocols (e.g., fume hood use, waste disposal) when handling reactive intermediates .

- Mixed-Methods Design : Combine quantitative synthesis optimization with qualitative mechanistic analysis to address multi-faceted research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.